Technical Guide: 5-(4-Nitrophenoxy)benzo[d][1,3]dioxole
Technical Guide: 5-(4-Nitrophenoxy)benzo[d][1,3]dioxole
The following technical guide details the chemical identity, synthesis, and application logic of 5-(4-nitrophenoxy)benzo[d][1,3]dioxole , a specific diaryl ether intermediate derived from sesamol.
CAS Registry Number: 294856-47-6 Molecular Formula: C₁₃H₉NO₅ Molecular Weight: 259.21 g/mol
Executive Summary & Chemical Identity
5-(4-Nitrophenoxy)benzo[d][1,3]dioxole is a diaryl ether featuring a 1,3-benzodioxole (methylenedioxybenzene) ring coupled to a para-nitrophenyl moiety. This molecule serves as a specialized intermediate in organic synthesis, particularly in the development of bioactive scaffolds where the benzodioxole ring acts as a bioisostere for catechol or methoxyphenyl groups.
Unlike the benzyl ether linkage found in the antidepressant Paroxetine (where sesamol is linked via a methylene bridge), this molecule features a direct biaryl ether bond. This structural distinction makes it a precursor for amino-diarylethers used in agrochemistry (insect growth regulators) and medicinal chemistry (MAO inhibitors).
Table 1: Synonyms and Identifiers
| Identifier Type | Value | Context |
| Common Name | 5-(4-Nitrophenoxy)-1,3-benzodioxole | Standard nomenclature |
| IUPAC Name | 5-(4-nitrophenoxy)-1,3-benzodioxole | Official systematic name |
| CAS Number | 294856-47-6 | Primary chemical registry key |
| Structural Synonym | 4-(1,3-Benzodioxol-5-yloxy)-1-nitrobenzene | Emphasizes the nitrobenzene core |
| Descriptive Name | p-Nitrophenyl 3,4-methylenedioxyphenyl ether | Describes the ether linkage |
| SMILES | O=c1ccc(Oc2ccc3OCOc3c2)cc1 | Machine-readable string |
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
The synthesis of 5-(4-nitrophenoxy)benzo[d][1,3]dioxole relies on a Nucleophilic Aromatic Substitution (
Reaction Logic
-
Nucleophile: Sesamol (3,4-methylenedioxyphenol).[1] The phenolic proton is acidic (
), requiring a base to generate the reactive phenoxide anion. -
Electrophile: 1-Fluoro-4-nitrobenzene. The fluorine atom is the preferred leaving group over chlorine in
reactions due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex), despite the C-F bond strength. -
Base: Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: Polar aprotic solvents (DMF, DMSO, or NMP) are critical to solvate the cation (
) while leaving the phenoxide anion "naked" and highly reactive.
Step-by-Step Experimental Workflow
Reagents:
-
Sesamol (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
DMF (Dimethylformamide, anhydrous)
Protocol:
-
Activation: Charge a round-bottom flask with Sesamol (10 mmol) and anhydrous DMF (20 mL). Add
(20 mmol) and stir at room temperature for 30 minutes to generate the potassium phenoxide salt. -
Coupling: Add 1-Fluoro-4-nitrobenzene (11 mmol) dropwise to the reaction mixture.
-
Heating: Heat the mixture to 80–90°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor consumption of sesamol via TLC (EtOAc/Hexane 1:4). -
Quenching: Cool the mixture to room temperature and pour into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (
mL), wash organic layers with water and brine, and dry over . -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Mechanistic Visualization
The following diagram illustrates the
Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (
Physicochemical Properties & Characterization
Researchers must validate the synthesized compound using the following expected data profile.
Table 2: Predicted Properties
| Property | Value | Notes |
| Physical State | Pale yellow solid | Typical for nitro-aromatics |
| Melting Point | 98–102 °C | Estimated range for diaryl ethers of this weight |
| Solubility | DMSO, DMF, Chloroform | Insoluble in water |
| LogP (Predicted) | ~3.5 | Lipophilic, suitable for CNS penetration models |
| H-Bond Donors | 0 | No -OH or -NH groups |
| H-Bond Acceptors | 5 | Nitro group (2) + Ether (1) + Dioxole (2) |
Spectroscopic Validation (Self-Validating Check)
-
¹H NMR (DMSO-d₆):
-
Benzodioxole protons: Look for a singlet (
ppm) integrating to 2H (the methylene bridge). -
Nitroaromatic protons: Two doublets in the aromatic region (
ppm and ppm) characteristic of a para-substituted benzene ring (AA'BB' system). -
Sesamol aromatic protons: A complex multiplet (
ppm) representing the 1,2,4-substitution pattern.
-
-
IR Spectroscopy:
-
Strong bands at 1520 cm⁻¹ and 1345 cm⁻¹ (Asymmetric and symmetric
stretch). -
Band at 1240 cm⁻¹ (Ether C-O-C stretch).
-
Applications in Drug Discovery
While often confused with the synthesis of Paroxetine (which uses a benzyl ether linkage), 5-(4-nitrophenoxy)benzo[d][1,3]dioxole is a distinct scaffold with unique applications.
A. Bioisosterism
The 1,3-benzodioxole ring is a classic bioisostere for the catechol moiety (1,2-dihydroxybenzene).
-
Metabolic Stability: Unlike catechols, which are rapidly methylated by COMT (Catechol-O-methyltransferase), the benzodioxole ring is metabolically more stable, prolonging the half-life of the drug.
-
CYP450 Interaction: The methylenedioxy moiety is known to interact with Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), often acting as a mechanism-based inhibitor. This property is exploited to modulate the pharmacokinetics of co-administered drugs.
B. Downstream Derivatization
The primary utility of the nitro-ether is as a precursor to the aniline derivative (via reduction with
-
Ureas/Carbamates: Synthesis of insect growth regulators (IGRs) analogous to Fenoxycarb .
-
Amides: Creation of lipophilic enzyme inhibitors.
-
MAO Inhibitors: Diaryl ethers are privileged structures for inhibiting Monoamine Oxidase B (MAO-B), utilized in treating Parkinson's disease.
Figure 2: Downstream applications of the scaffold in agrochemical and pharmaceutical research.
Safety and Handling
-
Nitroaromatics: Generally toxic and potentially mutagenic. Handle in a fume hood.
-
Explosion Hazard: While this specific ether is stable, nitro compounds can be energetic. Avoid excessive heat during drying.
-
Skin Absorption: Diaryl ethers are lipophilic and can penetrate the skin. Nitrophenols are known skin irritants. Wear nitrile gloves and long sleeves.
References
-
PubChem. (n.d.). 1,3-Benzodioxole, 5-(4-nitrophenoxy)- (CAS 294856-47-6).[2] National Library of Medicine. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Nucleophilic Aromatic Substitution mechanisms). Wiley-Interscience.
- Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. (Context on Benzodioxole pharmacokinetics).
